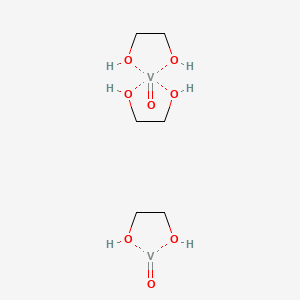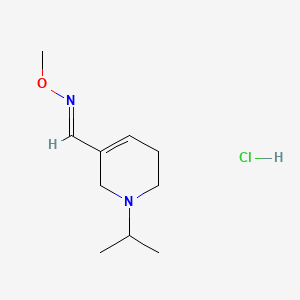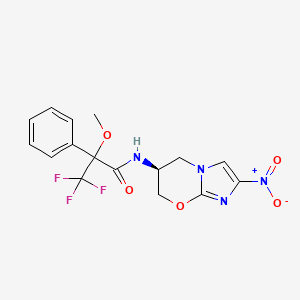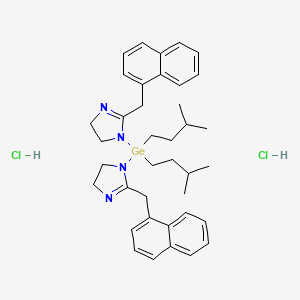
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine is a chemical compound with the molecular formula C19H23N and a molecular weight of 265.393 g/mol It is a pyrrolidine derivative characterized by the presence of ethyl, methyl, and diphenyl groups attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) through specific reaction conditions . The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine include:
- 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
- 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP)
- 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine
Uniqueness
This compound is unique due to its specific structural features, including the presence of ethyl, methyl, and diphenyl groups on the pyrrolidine ring. These structural characteristics contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
57100-29-5 |
|---|---|
Fórmula molecular |
C19H23N |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
2-ethyl-5-methyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C19H23N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,20H,3,14H2,1-2H3 |
Clave InChI |
KHZFRCQMNPGDQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CC(N1)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


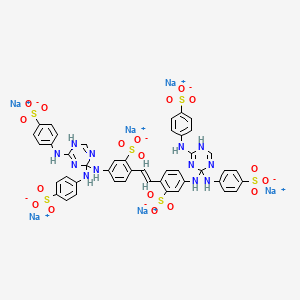
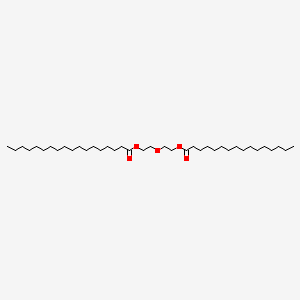
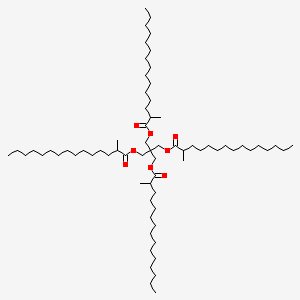

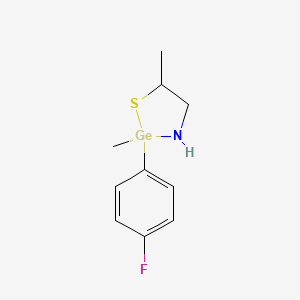
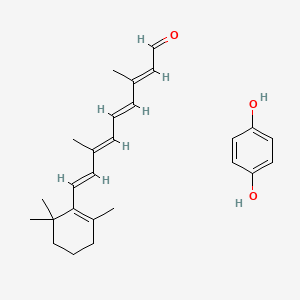
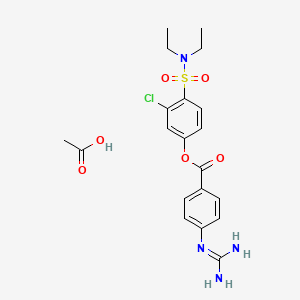
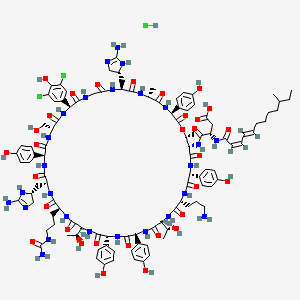
![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)

